molecular formula C10H16F6N2O5 B13095446 2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate)

2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate)

Cat. No.: B13095446
M. Wt: 358.23 g/mol
InChI Key: RVVXYQSGAPHTCT-UHFFFAOYSA-N
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Description

2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate) is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of a methylamino group attached to an azetidine ring, which is further connected to an ethanol moiety. The bis(2,2,2-trifluoroacetate) part of the compound indicates the presence of two trifluoroacetate groups, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-chloro-1-propanamine derivative.

    Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution reactions using methylamine.

    Attachment of the Ethanol Moiety: The ethanol moiety can be attached through a reaction with an appropriate alcohol derivative.

    Formation of the Bis(2,2,2-trifluoroacetate) Salt: The final step involves the reaction of the compound with trifluoroacetic acid to form the bis(2,2,2-trifluoroacetate) salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Amino)azetidin-1-yl)ethanol
  • 2-(3-(Dimethylamino)azetidin-1-yl)ethanol
  • 2-(3-(Ethylamino)azetidin-1-yl)ethanol

Uniqueness

2-(3-(Methylamino)azetidin-1-yl)ethanol bis(2,2,2-trifluoroacetate) is unique due to the presence of the bis(2,2,2-trifluoroacetate) groups, which enhance its stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.

Properties

Molecular Formula

C10H16F6N2O5

Molecular Weight

358.23 g/mol

IUPAC Name

2-[3-(methylamino)azetidin-1-yl]ethanol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H14N2O.2C2HF3O2/c1-7-6-4-8(5-6)2-3-9;2*3-2(4,5)1(6)7/h6-7,9H,2-5H2,1H3;2*(H,6,7)

InChI Key

RVVXYQSGAPHTCT-UHFFFAOYSA-N

Canonical SMILES

CNC1CN(C1)CCO.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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